![molecular formula C19H14ClFN2O4 B3037421 5-{[2-(4-chloro-3-fluorophenoxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 478039-21-3](/img/structure/B3037421.png)
5-{[2-(4-chloro-3-fluorophenoxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H14ClFN2O4. It contains a pyrimidinetrione ring, which is a six-membered ring with two carbonyl groups and a methylene group attached to a phenyl ring, which is further substituted with a chloro and fluoro group.Scientific Research Applications
1. Phosphor Synthesis
Kumar et al. (2014) synthesized organic phosphors, including derivatives of 1,3-dimethyl-2,4,6-(1H,3H,5H)-pyrimidinetrione, showing potential for broadband photoluminescence emission, useful in luminescence and optoelectronic applications Kumar et al., 2014.
2. Host–Guest Interactions
Tirapegui et al. (2006) studied the host–guest interactions of cyclodextrin with derivatives of 1,3-dimethyl-2,4,6-(1H,3H,5H)-pyrimidinetrione, demonstrating applications in molecular recognition and possibly drug delivery systems Tirapegui et al., 2006.
3. Chemical Synthesis and Structural Studies
Al-Sheikh et al. (2009) explored the elimination of substituents from an anionic 5-methylenebarbituric acid derivative, contributing to the understanding of chemical properties and reactions of pyrimidinetrione derivatives Al-Sheikh et al., 2009.
4. Spectral Studies
Chen et al. (2001) investigated the spectral properties of D-π-A molecules including 2,4,6-pyrimidinetrione derivatives, revealing information about electron donor-acceptor interactions and molecular aggregation, relevant for optoelectronic devices Chen et al., 2001.
5. Protoporphyrinogen IX Oxidase Inhibitors
Li et al. (2005) analyzed the structures of protoporphyrinogen IX oxidase inhibitors, including compounds structurally related to 1,3-dimethyl-2,4,6-(1H,3H,5H)-pyrimidinetrione, for potential applications in agricultural chemistry Li et al., 2005.
6. Antimicrobial Activity
Laxmi et al. (2012) synthesized coumarin pyrazole pyrimidine 2,4,6(1H,3H,5H)triones derivatives and evaluated their antimicrobial activity, which could have implications in the development of new antimicrobial agents Laxmi et al., 2012.
Mechanism of Action
Future Directions
The future directions for research on this compound could potentially involve further investigation into its biological activity, particularly its potential anti-cancer properties . Additionally, research could be conducted to explore its synthesis and the physical and chemical properties in more detail.
properties
IUPAC Name |
5-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O4/c1-22-17(24)13(18(25)23(2)19(22)26)9-11-5-3-4-6-16(11)27-12-7-8-14(20)15(21)10-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYSLUXBRAJIRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2OC3=CC(=C(C=C3)Cl)F)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[2-(4-chloro-3-fluorophenoxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(3-Chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B3037339.png)
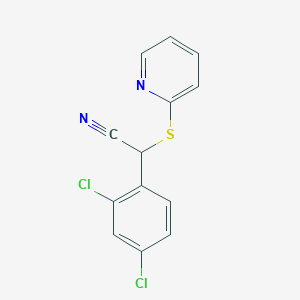
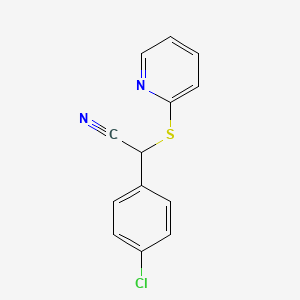


![2,2-Dimethyl-5-({[3-(trifluoromethyl)benzyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione](/img/structure/B3037348.png)

![3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)benzenecarboxamide](/img/structure/B3037350.png)
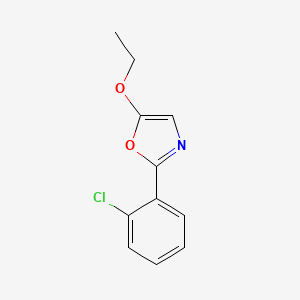
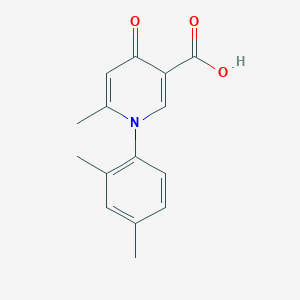
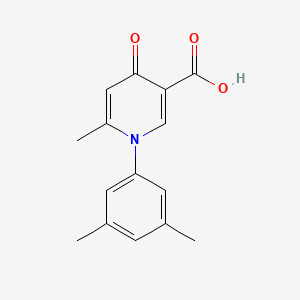
![2-[(6,7-Dimethoxy-4-quinazolinyl)amino]-1-(2-naphthyl)-1-ethanol](/img/structure/B3037358.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 2,5-dichlorophenyl ether](/img/structure/B3037360.png)